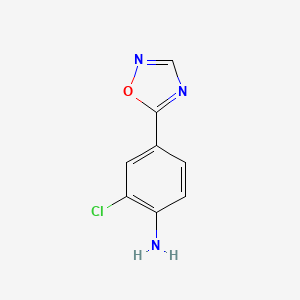

2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYDZNGEDCTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NO2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703808-94-9 | |

| Record name | 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogues

Classical and Contemporary Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation

The 1,2,4-oxadiazole ring is a key pharmacophore and a stable bioisostere for amide and ester functionalities. nih.govrjptonline.org Its synthesis has been a subject of extensive research, leading to several reliable methods.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivatives, such as acyl chlorides, anhydrides, or esters. chim.itresearchgate.netnih.gov This approach can be considered a [4+1] heterocyclization, where four atoms originate from the amidoxime and one from the acylating agent. chim.it

The reaction typically proceeds in two stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. researchgate.netmdpi.com In many modern protocols, these two steps are combined into a one-pot procedure, avoiding the need to isolate the intermediate. nih.govnih.gov

Various activating agents and conditions have been developed to facilitate this transformation. Carboxylic acids can be activated in situ using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). chim.itnih.gov A particularly efficient one-pot method involves reacting amidoximes with esters or acyl chlorides in a superbasic medium like NaOH/DMSO or KOH/DMF at room temperature, which has proven highly effective for preparing pharmaceutically relevant molecules. mdpi.comnih.govnih.gov

| Carboxylic Acid Derivative | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acids | EDC·HCl, DCM, 0-110°C | In situ activation of the carboxylic acid. | nih.gov |

| Acyl Chlorides | Pyridine or other base | Classical method, often high yielding. | researchgate.netnih.gov |

| Esters (Methyl/Ethyl) | NaOH/DMSO, Room Temperature | Efficient one-pot synthesis at ambient temperature. | nih.gov |

| Anhydrides | Solvent-free, 120-130°C or MOH/DMSO | Useful for creating oxadiazoles (B1248032) with carboxylic functionality. | rjptonline.orgnih.gov |

| Isatoic Anhydrides | NaOH/DMSO, Ambient Temperature | Direct route to 2-(1,2,4-oxadiazol-5-yl)anilines. |

1,3-Dipolar Cycloaddition Strategies for Oxadiazole Synthesis

Another fundamental route to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition, or [3+2] cycloaddition, between a nitrile oxide and a nitrile. chim.itnih.govresearchgate.net In this reaction, the nitrile oxide acts as the three-atom component (C-N-O), and the nitrile serves as the two-atom component (C-N).

Nitrile oxides are often unstable and are typically generated in situ to be trapped by the dipolarophile (the nitrile). organic-chemistry.org Common methods for generating nitrile oxides include the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl halides (e.g., from aldoximes), or the thermal decomposition of furoxans (1,2,5-oxadiazole-N-oxides). nih.govorganic-chemistry.org This synthetic strategy offers a complementary approach to the amidoxime route, often providing access to different substitution patterns or accommodating sensitive functional groups. For instance, an iron(III) nitrate-mediated reaction between alkynes and nitriles proceeds via the in-situ formation of a nitrile oxide from the alkyne, followed by cycloaddition. organic-chemistry.org

Advanced Catalytic Methods in 1,2,4-Oxadiazole Synthesis

To improve efficiency, selectivity, and sustainability, researchers have explored various catalytic systems for 1,2,4-oxadiazole synthesis. These methods often provide milder reaction conditions and broader substrate scopes.

Lewis and Brønsted Acid Catalysis: A combination of p-Toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org

Base Catalysis: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used catalyst for the cyclization of isolated O-acylamidoximes under mild conditions (room temperature in THF). chim.itmdpi.com Its efficiency allows for the synthesis of complex, bioactive molecules. mdpi.com

Heterogeneous Catalysis: Graphene oxide (GO) has been employed as a recyclable, metal-free carbocatalyst. nih.gov GO exhibits dual catalytic activity, acting as a solid acid and an oxidizing agent to promote the intermolecular cyclodehydration of amidoximes with aldehydes. nih.gov

Electrochemical Synthesis: Anodic oxidation provides a modern and efficient method for generating iminoxy radicals from N-benzyl amidoximes. rsc.org This initiates a process involving a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring under mild, reagent-free conditions. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to higher yields in shorter reaction times. nih.govnih.gov For example, a novel methodology uses silica (B1680970) gel as a solid support under microwave irradiation to facilitate the cyclization step. nih.gov

| Catalyst/Method | Reactants | Description | Reference |

|---|---|---|---|

| PTSA-ZnCl₂ | Amidoximes + Nitriles | Mild and efficient Lewis/Brønsted acid catalysis. | organic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | O-acylamidoximes | Base-catalyzed cyclization at room temperature. | mdpi.com |

| Graphene Oxide (GO) | Amidoximes + Aldehydes | Metal-free, heterogeneous catalyst with dual acid/oxidant roles. | nih.gov |

| Electrosynthesis | N-benzyl amidoximes | Dehydrogenative cyclization via anodic oxidation. | rsc.org |

| Microwave Irradiation | Amidoximes + Acyl Chlorides | Rapid, efficient synthesis on a silica support. | nih.gov |

Targeted Synthesis of the Aniline (B41778) Moiety in 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline

The synthesis of the aniline portion of the target molecule requires precise control over the substitution pattern on the aromatic ring. The key is to correctly position the chloro group and the amino group (or a precursor) relative to the point of attachment for the oxadiazole ring.

Introduction and Modification of the Chloro-Substituted Aniline Functionality

The assembly of the 2-chloro-4-substituted aniline framework typically begins with a commercially available, appropriately substituted benzene (B151609) derivative. A common and effective strategy involves the regioselective chlorination of 4-nitroaniline. prepchem.com In this electrophilic aromatic substitution, the strongly activating amino group (-NH₂) directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the nitro group, chlorination occurs selectively at the ortho position, yielding 2-chloro-4-nitroaniline. prepchem.com This nitro-intermediate is highly valuable, as the nitro group can then be reduced to the desired primary amine functionality using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acidic media.

An alternative pathway could involve starting with 2-chlorobenzonitrile (B47944) and introducing a nitro group at the para position through nitration. google.com The resulting 2-chloro-4-nitrobenzonitrile (B1360291) can then undergo reduction of the nitro group to an amine, providing 4-amino-3-chlorobenzonitrile, a direct precursor for elaboration into the target molecule.

Strategies for Regioselective Substitution on the Aniline Ring

Achieving the desired 1,2,4-substitution pattern on the aniline ring relies on the fundamental principles of electrophilic aromatic substitution and the directing effects of the substituents. byjus.com

Activating and Directing Effects: The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.comchemistrysteps.com

Deactivating and Directing Effects: The chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance. youtube.com

Meta-Directing Groups: In contrast, strongly deactivating groups like the nitro group (-NO₂) or the protonated anilinium ion (-NH₃⁺), which forms in strongly acidic conditions, are meta-directors. byjus.comchemistrysteps.com The formation of the anilinium ion during the nitration of aniline explains why significant amounts of the meta-nitro product are often observed. byjus.com

To synthesize this compound, a logical synthetic sequence leverages these principles. Starting with a para-substituted aniline, such as 4-cyanoaniline or 4-nitroaniline, ensures that the future oxadiazole moiety (or its precursor) is correctly positioned. The subsequent electrophilic chlorination is then directed to the ortho position by the powerful activating effect of the amino group (or a protected version), leading to the desired 2-chloro-4-substituted intermediate. This strategic, multi-step approach allows for the unambiguous construction of the required substitution pattern.

Multi-Component and One-Pot Reaction Sequences for Integrated Synthesis

The synthesis of this compound and its analogues can be efficiently achieved through one-pot methodologies that combine multiple reaction steps into a single, streamlined process. These integrated sequences are advantageous as they reduce the need for isolating intermediates, thereby saving time, and minimizing waste.

A notable one-pot method involves the reaction of amidoximes with isatoic anhydrides in a superbasic medium like NaOH-DMSO at ambient temperature. nih.gov This approach is particularly effective for producing structurally diverse 2-(1,2,4-oxadiazol-5-yl)anilines. nih.gov The reaction proceeds without the need for protective groups, even with various substituents on the aromatic ring of the isatoic anhydride (B1165640) or on the amidoxime. This strategy has been successfully applied to generate libraries of these compounds, which are of interest as potential blue-light-emitting materials. nih.gov

Another versatile one-pot approach for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles utilizes the reaction of amidoximes with carboxylic acid esters (methyl or ethyl) in a NaOH/DMSO medium at room temperature. nih.gov While this method can produce a wide array of oxadiazole analogues with yields ranging from poor to excellent (11-90%), the reaction time can be lengthy (4-24 hours), and the presence of hydroxyl or amino groups on the ester can impede the formation of the desired product. nih.gov Similarly, activating carboxylic acids with reagents like the Vilsmeier reagent before reacting with an amidoxime presents another efficient one-pot pathway to 3,5-disubstituted-1,2,4-oxadiazoles, often resulting in good to excellent yields (61-93%). nih.gov

For the 1,3,4-oxadiazole (B1194373) isomers, a practical and transition-metal-free one-pot domino synthesis has been developed using isatins and hydrazides in the presence of molecular iodine. researchgate.net This reaction, often accelerated by microwave irradiation, proceeds through an intramolecular decarboxylation domino effect to yield functionalized 2-(1,3,4-oxadiazol-2-yl)anilines. researchgate.net

The table below summarizes various one-pot synthetic strategies for oxadiazole-substituted anilines and related compounds.

| Starting Materials | Reagents/Conditions | Product Type | Yields | Reference |

| Amidoximes and Isatoic Anhydrides | NaOH/DMSO, Room Temperature | 2-(1,2,4-Oxadiazol-5-yl)anilines | Moderate to Excellent | nih.gov |

| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | 11-90% | nih.gov |

| Isatins and Hydrazides | I₂, K₂CO₃, DMSO, Microwave | 2-(1,3,4-Oxadiazol-2-yl)anilines | Good | researchgate.net |

| Amidoximes and Carboxylic Acids | Vilsmeier Reagent | 3,5-Disubstituted-1,2,4-oxadiazoles | 61-93% | nih.gov |

Purification and Isolation Methodologies for High-Purity Research Compounds

Achieving high purity is critical for the characterization and subsequent application of research compounds like this compound. A combination of chromatographic and crystallization techniques is typically employed to isolate the target compound from reaction mixtures.

Column chromatography is a fundamental and widely used technique for the purification of oxadiazole derivatives. nih.gov The choice of stationary phase, typically silica gel, and the mobile phase (eluent) is crucial for effective separation. researchgate.net The selection of the eluent system depends on the polarity of the target compound and the impurities present.

Commonly used eluents include single solvents like dichloromethane (B109758) or mixtures of solvents with differing polarities, such as ethyl acetate (B1210297) and hexane. nih.govresearchgate.net For instance, a mixture of isomeric 1-methyl- and 2-methyl-tetrazole derivatives, structurally related to oxadiazoles, was successfully separated by column chromatography. nih.gov

More advanced, automated systems have been integrated into synthetic workflows to enhance efficiency. d-nb.infonih.gov In continuous flow synthesis of 1,3,4-oxadiazoles, an in-line automated liquid chromatography system (such as the Advion puriFlash) can be employed. d-nb.infonih.gov This setup allows for continuous purification by using alternating sample loops and chromatography columns, significantly reducing manual processing time. d-nb.infonih.gov For a highly polar reaction mixture, a gradient method with a non-polar starting eluent (e.g., 3% EtOAc, 97% cyclohexane) may be required to achieve satisfactory separation. d-nb.info

The table below provides examples of chromatographic conditions used for the purification of oxadiazole congeners.

| Chromatographic Method | Eluent System | Compound Type | Reference |

| Column Chromatography | Dichloromethane (CH₂Cl₂) | Oxadiazole derivatives | nih.gov |

| Column Chromatography | Ethyl Acetate / Hexane | Substituted oxadiazoles | researchgate.net |

| Automated Liquid Chromatography | Gradient: Ethyl Acetate / Cyclohexane | 1,3,4-Oxadiazoles | d-nb.info |

Recrystallization is a powerful technique for purifying solid organic compounds to a high degree. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of a crystalline solid. Impurities are typically left behind in the solvent (mother liquor).

The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For oxadiazole derivatives and related heterocycles, common recrystallization solvents include water, ethanol (B145695), or a mixture of the two. researchgate.netarkat-usa.orgacs.org For example, a 5-(4-Hydroxyphenyl)tetrazole was purified by recrystallization from water. arkat-usa.org In other cases, crude products of 1,3,4-oxadiazole derivatives were crystallized from ethanol to yield the pure compounds. acs.org A mixture of ethanol and water has also been effectively used. researchgate.net

In addition to purification, crystallization is essential for obtaining single crystals suitable for X-ray diffraction analysis, which provides definitive structural confirmation. Single crystals of a substituted 1,3,4-oxadiazole were successfully obtained by the slow evaporation of an ethanol solution. nih.gov This method allows for the slow and orderly growth of crystals necessary for structural elucidation.

| Compound Type | Recrystallization Solvent(s) | Purpose | Reference |

| 5-(4-Hydroxyphenyl)tetrazole | Water | Purification | arkat-usa.org |

| 1,3,4-Oxadiazole derivatives | Ethanol | Purification | acs.org |

| Substituted oxadiazoles | Ethanol / Water | Purification | researchgate.net |

| 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine | Ethanol (slow evaporation) | Single crystal for X-ray analysis | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 1,2,4 Oxadiazol 5 Yl Aniline

Mechanistic Pathways of 1,2,4-Oxadiazole (B8745197) Formation

The synthesis of the 1,2,4-oxadiazole ring system, a key feature of the title compound, is primarily achieved through two well-established mechanistic routes: the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.

A prevalent method for the formation of 1,2,4-oxadiazoles involves the O-acylation of amidoximes, followed by a cyclodehydration reaction. beilstein-journals.org This process can be conducted in a one-pot synthesis, for instance, by activating a carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF). The activated carboxylic acid then reacts with an amidoxime (B1450833) to form an O-acylamidoxime intermediate, which upon heating, undergoes cyclization to yield the 1,2,4-oxadiazole ring. beilstein-journals.org

An efficient one-pot synthesis for 2-(1,2,4-oxadiazol-5-yl)anilines has been developed utilizing the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide (B87167) (NaOH-DMSO) medium at room temperature. researchgate.net This method offers the advantage of producing structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protecting groups. researchgate.net The reaction scope is broad, accommodating various aryl, hetaryl, and cycloalkyl amidoximes and substituted isatoic anhydrides. researchgate.net

Another significant pathway to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netrjptonline.org This [3+2] cycloaddition is a powerful tool for constructing the heterocyclic ring. researchgate.netrjptonline.org However, this method can sometimes be limited by the reactivity of the nitrile and the potential for the dimerization of the nitrile oxide. nih.gov

Reactivity of the Aniline (B41778) and Oxadiazole Moieties

The chemical reactivity of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline is a composite of the reactions characteristic of both the aniline and the 1,2,4-oxadiazole functionalities.

Electrophilic and Nucleophilic Aromatic Substitution on the Aniline Ring

Reactions involving the amino group itself are also prominent. For instance, the acylation of the amino group of the related compound 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline with succinic anhydride (B1165640) or maleic anhydride in dichloromethane (B109758) (DCM) at room temperature proceeds to give the corresponding amido acids. beilstein-journals.org

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Succinic anhydride | DCM | Room Temperature, 5 hours | 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | beilstein-journals.org |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Maleic anhydride | DCM | Room Temperature, 3 hours | (Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid | beilstein-journals.org |

Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. The diazotization of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, followed by coupling with activated aromatic compounds like phenol, resorcinol, and N,N-dimethylaniline, has been reported to yield azo compounds. nih.govmdpi.com

Transformations Involving the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is a relatively stable aromatic heterocycle. chim.it However, it can undergo various transformations, particularly rearrangements, due to the presence of a weak O-N bond and its lower aromaticity compared to other heterocycles. researchgate.netchim.it Nucleophilic attacks on the 1,2,4-oxadiazole ring are generally more common than electrophilic attacks. chim.it

Several types of rearrangements are characteristic of the 1,2,4-oxadiazole ring, including the Boulton-Katritzky Rearrangement (BKR), Migration-Nucleophilic Attack-Cyclization (MNAC), and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction. researchgate.netchim.itosi.lv These rearrangements often lead to the formation of other heterocyclic systems. The O-N bond of the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. chim.it

Functional Group Interconversions on the this compound Core

The functional groups present on the this compound core, namely the amino and chloro groups, can be chemically modified to introduce new functionalities.

The amino group is a key site for functionalization. As mentioned previously, it can be acylated to form amides. beilstein-journals.org It can also be diazotized to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as hydroxyl, cyano, or halo groups. The diazotization of a 4-chloroaniline, for example, is typically carried out using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. orgsyn.org

The chloro substituent on the aniline ring is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups. However, under specific conditions, such as with potent nucleophiles or through metal-catalyzed cross-coupling reactions, the chloro group could potentially be replaced.

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂, HCl (aq) 2. Phenol/Resorcinol/N,N-dimethylaniline | Azo-coupled product | Diazotization and Azo coupling | nih.govmdpi.com |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Succinic anhydride | 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid | N-Acylation | beilstein-journals.org |

| 4-Chloroaniline | 1. NaNO₂, HCl 2. 3-buten-2-one, TiCl₃ | 4-(4-Chlorophenyl)butan-2-one | Diazotization and subsequent reaction | orgsyn.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aromatic region would be of particular interest. The protons on the aniline (B41778) ring are expected to exhibit distinct signals due to the substitution pattern. The proton ortho to the chlorine atom (H-3) would likely appear as a doublet, coupled to H-5. The proton ortho to the oxadiazole ring (H-5) would be a doublet of doublets, coupled to both H-3 and H-6. The proton meta to the chlorine (H-6) would appear as a doublet, coupled to H-5. The amine (-NH₂) protons would typically present as a broad singlet. Additionally, a signal corresponding to the proton on the oxadiazole ring (at the C3 position) would be expected in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for each of the six carbons in the aniline ring, with their chemical shifts influenced by the chloro and amino substituents. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring would also produce characteristic signals at lower field, typically in the range of 150-170 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shift (δ) values based on the analysis of similar substituted anilines and 1,2,4-oxadiazole compounds.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aniline -NH₂ | ~4.0-5.0 (broad s) | - |

| Aniline C1 (-NH₂) | - | ~145-150 |

| Aniline C2 (-Cl) | - | ~120-125 |

| Aniline C3 | ~7.2-7.4 (d) | ~128-132 |

| Aniline C4 (-Oxadiazole) | - | ~130-135 |

| Aniline C5 | ~7.8-8.0 (dd) | ~125-130 |

| Aniline C6 | ~6.8-7.0 (d) | ~115-120 |

| Oxadiazole C3 | ~8.5-9.0 (s) | ~155-160 |

| Oxadiazole C5 | - | ~165-170 |

s = singlet, d = doublet, dd = doublet of doublets

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for aryl-1,2,4-oxadiazoles involve the cleavage of the heterocyclic ring. researchgate.net This can lead to the formation of nitrile and oxazirine fragments. researchgate.net Other likely fragmentations would include the loss of small, stable molecules such as HCN or CO.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| [M]⁺ | Molecular ion of this compound |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the oxadiazole ring |

| [M - CO]⁺ | Loss of carbon monoxide from the oxadiazole ring |

| [C₇H₅ClN]⁺ | Fragment corresponding to the chlorobenzonitrile cation |

| [C₆H₅ClN]⁺ | Fragment corresponding to the chloroaniline cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) group would be identified by two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=N stretching vibration of the 1,2,4-oxadiazole ring is expected in the 1600-1650 cm⁻¹ region. journalspub.com Furthermore, characteristic absorptions for the C-O-C linkage within the oxadiazole ring would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.gov The presence of the chlorine atom would be indicated by a C-Cl stretching band in the lower frequency region, generally around 600-800 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300 - 3500 | N-H stretching (primary amine) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | C=N stretching (oxadiazole ring) |

| 1450 - 1600 | Aromatic C=C ring stretching |

| 1000 - 1300 | C-O-C stretching (oxadiazole ring) |

| 600 - 800 | C-Cl stretching |

Advanced Spectroscopic Methods for Detailed Structural Analysis

For an unambiguous structural confirmation, especially for complex molecules, advanced 2D NMR techniques are often employed. These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish correlations between protons that are coupled to each other. For this compound, this would be crucial in confirming the coupling relationships between the protons on the aniline ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded carbon and proton atoms. The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the aniline ring by correlating the proton signals with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be particularly useful in establishing the connectivity between the aniline ring and the 1,2,4-oxadiazole ring. For instance, correlations would be expected between the protons on the aniline ring (H-3 and H-5) and the carbon atom of the oxadiazole ring attached to the aniline moiety (C5 of the oxadiazole).

By combining the data from these various spectroscopic methods, a complete and confident structural elucidation of this compound can be achieved.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 1,2,4 Oxadiazol 5 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline, these calculations can determine key electronic parameters that govern its chemical behavior.

Detailed research findings from such studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other reagents.

A fundamental aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Potential for electron donation in chemical reactions. |

| LUMO Energy | -1.2 eV | Propensity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates good kinetic stability. |

These parameters are invaluable for predicting the molecule's behavior in various chemical environments and for designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the rotational freedom around the single bonds connecting the aniline (B41778), chloro, and oxadiazole moieties.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, taking into account solvent effects and temperature. mdpi.com An MD simulation would track the atomic movements of the molecule in a simulated environment, such as water, to understand how it behaves in a more realistic setting. This can reveal preferred conformations in solution and how the molecule interacts with its surroundings. The results of such simulations can be crucial for understanding how the molecule might bind to a biological target.

Table 2: Illustrative Torsional Angle Analysis from a Conformational Study

| Torsional Angle | Description | Predicted Stable Angles |

|---|---|---|

| τ1 (C-C-N-C) | Rotation of the aniline group relative to the oxadiazole ring | 30°, 150° |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.govnih.gov For this compound, theoretical calculations can generate predicted spectra for techniques such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's chemical bonds. nih.gov This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes, such as N-H stretches from the aniline group or C=N stretches from the oxadiazole ring.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with high accuracy. nih.gov These predictions are instrumental in interpreting experimental NMR spectra and confirming the connectivity of the atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. This can help in understanding the photophysical properties of the molecule. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Experimental Data |

|---|---|---|

| IR (cm⁻¹) | ν(N-H): 3450, 3360 | ν(N-H): 3445, 3355 |

| ¹H NMR (ppm) | δ(NH₂): 5.5 | δ(NH₂): 5.4 |

| ¹³C NMR (ppm) | δ(C-Cl): 128.5 | δ(C-Cl): 128.2 |

The close agreement between predicted and experimental data would provide strong evidence for the correct structural assignment of the molecule.

Ligand-Protein Interaction Modeling for Biological Target Prediction

Given that many oxadiazole-containing compounds exhibit biological activity, computational modeling can be used to predict potential protein targets for this compound. nih.gov Molecular docking is a key technique used for this purpose. It involves computationally placing the molecule into the binding site of a known protein structure to predict its binding affinity and orientation. nih.gov

The process would begin by creating a library of potential protein targets, such as enzymes or receptors known to be involved in disease pathways. The 3D structure of this compound would then be "docked" into the active site of each of these proteins. A scoring function is used to estimate the binding energy, with lower energies suggesting a more favorable interaction.

Table 4: Sample Molecular Docking Results for Potential Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

These predictions can help to prioritize which biological assays should be performed to test the molecule's activity, thereby accelerating the drug discovery process. nih.gov Further molecular dynamics simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding mode over time.

Biological Activity Profiling and Mechanistic Elucidation of 2 Chloro 4 1,2,4 Oxadiazol 5 Yl Aniline Derivatives

Investigations into Antiviral Activities

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have emerged as a versatile class of compounds with significant potential in antiviral drug discovery. mdpi.com Research has focused on their ability to disrupt key stages of the viral life cycle, from entry into host cells to the replication of viral genetic material.

Interference with Viral Replication Pathways

Compounds structurally related to 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline have demonstrated potent inhibitory effects on viral replication. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as effective inhibitors of Respiratory Syncytial Virus (RSV). nih.gov These compounds were shown to suppress not only the replication of the virus but also the associated inflammatory responses induced by the infection, such as the activation of IRF3 and NF-κB pathways. nih.gov

Furthermore, certain 1,2,4-oxadiazole derivatives have been investigated for their ability to block viral entry. The design strategy for some of these compounds was inspired by their potential to target multiple viral components, including the spike receptor-binding domain (RBD) of SARS-CoV-2, which is crucial for the virus's invasion of host cells. nih.gov

Identification of Viral Enzyme Targets (e.g., Proteases, Polymerases)

A primary mechanism for the antiviral action of these derivatives is the targeting of essential viral enzymes. Viral proteases, in particular, are indispensable for viral maturation as they cleave large polyproteins into functional nonstructural proteins required for replication. nih.govnih.govscienceopen.com The absence of similar proteases in humans makes them an attractive and specific target for antiviral drug development. scitechdaily.com

Recent studies have successfully repositioned the 1,2,4-oxadiazole scaffold as a promising inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov One derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, exhibited a balanced dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein RBD. nih.gov The inhibition of PLpro not only disrupts viral replication but may also help restore the host's antiviral immune response. scienceopen.com The main protease (Mpro or 3CLpro) is another critical enzyme in coronaviruses that has been a primary target for antiviral candidates. nih.govscitechdaily.com

Table 1: Inhibitory Activity of a 1,2,4-Oxadiazole Derivative Against SARS-CoV-2 Targets

| Compound | Target | Activity (IC50) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 µM |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | Spike Protein RBD | 8.673 µM |

Exploration of Antibacterial Properties

The 1,2,4-oxadiazole heterocyclic ring is an important scaffold that has been explored for the development of novel antibacterial agents, particularly against drug-resistant strains. mdpi.com

Mechanisms of Bacterial Growth Inhibition

Derivatives containing the 1,2,4-oxadiazole ring have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain novel oxadiazole-containing derivatives have been shown to possess potent, bactericidal activity. nih.gov

A key finding is the synergistic effect observed when these compounds are used in combination with existing antibiotics. One study found that a specific 1,2,4-oxadiazole derivative could restore the activity of oxacillin (B1211168) against an MRSA strain. mdpi.comnih.gov The combination of 0.78 μM of the derivative and 0.06 μg/mL of oxacillin resulted in a significant synergistic interaction, confirmed by a Fractional Inhibitory Concentration (FIC) index value of 0.396. nih.gov Other related structures, such as 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, have also shown notable antibacterial activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov

Interaction with Bacterial Cellular Components

The mechanism of action for these antibacterial derivatives involves interaction with specific bacterial genetic components. In the case of MRSA, treatment with a novel 1,2,4-oxadiazole derivative led to a reduction in the expression of genes within the mec operon. nih.gov The mec operon is responsible for conferring resistance to methicillin (B1676495) and other β-lactam antibiotics, indicating that the compound interferes with the fundamental resistance mechanism of the bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives Against Various Bacteria

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Oxadiazole Derivative 3 | S. aureus ATCC 29213 | 4 µM |

| Oxadiazole Derivative 12 | S. aureus ATCC 29213 | 2 µM |

| Oxadiazole Derivative 3 | S. aureus (MRSA) ATCC 43300 | 4 µM |

| Oxadiazole Derivative 12 | S. aureus (MRSA) ATCC 43300 | 2 µM |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Bacillus subtilis | 22.4 µg/mL |

| Staphylococcus aureus | 29.8 µg/mL | |

| Escherichia coli | 29.6 µg/mL | |

| Klebsiella pneumoniae | 30.0 µg/mL |

Assessment of Antifungal Efficacy

The oxadiazole heterocycle is a known pharmacophore in the development of antifungal agents. mdpi.com Research has demonstrated that 1,2,4-oxadiazole derivatives possess significant efficacy against a range of pathogenic fungi.

Specifically, derivatives containing anisic acid or cinnamic acid moieties have been synthesized and tested against several plant pathogenic fungi. mdpi.com Two compounds in particular, designated 4f and 4q, showed notable antifungal activities against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Compound 4f demonstrated superior activity compared to the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com Molecular docking simulations suggest a potential mechanism of action for these compounds is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, where they form hydrogen bonds and hydrophobic interactions with key amino acid residues like TRP173, TYR58, and SER39. mdpi.com The broader class of azoles, including the related 1,2,4-triazoles, is well-established for its potent antifungal properties, often enhanced by the presence of chloro substituents. ekb.egnih.gov

Table 3: Antifungal Activity (EC50) of 1,2,4-Oxadiazole Derivatives

| Compound | Fungal Pathogen | Activity (EC50 in µg/mL) |

|---|---|---|

| Compound 4f | Rhizoctonia solani | 12.68 |

| Fusarium graminearum | 29.97 | |

| Exserohilum turcicum | 29.14 | |

| Colletotrichum capsica | 8.81 | |

| Compound 4q | Rhizoctonia solani | 38.88 |

| Fusarium graminearum | 149.26 | |

| Exserohilum turcicum | 228.99 | |

| Colletotrichum capsica | 41.67 |

Disruption of Fungal Metabolic or Structural Integrity

Derivatives of this compound have demonstrated notable antifungal properties, attributed in part to the presence of the chlorinated aniline (B41778) moiety, which is known to enhance antimicrobial activity. Research into the broader class of 1,2,4-oxadiazole derivatives indicates that their primary mechanism of disrupting fungal integrity involves the inhibition of crucial metabolic pathways.

One of the key mechanisms identified is the interference with fungal respiration. Specifically, these compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme complex that is a vital component of both the tricarboxylic acid (TCA) cycle and the aerobic respiration chain. nih.gov By inhibiting SDH, these derivatives effectively disrupt fungal metabolism, leading to a reduction in energy production and ultimately causing cell death. nih.gov

Furthermore, studies on the morphological effects of related compounds on fungal hyphae have revealed significant structural damage. For instance, treatment with 1,2,4-oxadiazole derivatives containing amide fragments has been observed to cause the hyphae of Sclerotinia sclerotiorum to become abnormally collapsed and shriveled, thereby inhibiting their growth and proliferation. mdpi.com This suggests that beyond metabolic disruption, these compounds may also interfere with the maintenance of fungal cell wall and membrane integrity. The antifungal efficacy of these derivatives has been demonstrated against a range of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. nih.gov

Target Identification in Fungal Systems

The primary molecular target identified for the antifungal activity of 1,2,4-oxadiazole derivatives is succinate dehydrogenase (SDH). nih.gov SDH is a well-established target for fungicides, and its inhibition disrupts the fungal respiratory chain. nih.gov Molecular docking simulations have provided insights into the interaction between 1,2,4-oxadiazole derivatives and the SDH protein. These studies suggest that the compounds bind to the active site of the enzyme through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

For example, specific derivatives have been shown to form hydrogen bonds with key amino acid residues such as TRP173, ILE27, TYR58, and SER39 within the SDH binding pocket. nih.gov These interactions are crucial for the stable binding of the inhibitor to the enzyme, leading to its effective inhibition. The identification of SDH as a primary target provides a clear mechanistic basis for the antifungal activity of this class of compounds and guides the rational design of more potent derivatives.

Another potential, though less definitively established, mechanism of action for compounds with a chloro-phenyl moiety is the binding to ergosterol (B1671047) on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase, as seen with 2-chloro-N-phenylacetamide. scielo.br While this has not been directly confirmed for this compound derivatives, the structural similarity suggests it as a plausible area for further investigation.

Anticancer Research Applications

The 1,2,4-oxadiazole scaffold is a prominent feature in many compounds investigated for their anticancer potential. Derivatives of this compound are part of this broader class of molecules that have shown promise in oncology research. A structurally related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, exhibited moderate activity against a panel of 11 human cancer cell lines, underscoring the potential of this chemical framework. nih.gov The anticancer effects of these derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of enzymes crucial to cancer progression.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

A significant breakthrough in the study of 1,2,4-oxadiazoles was the discovery of 3,5-diarylsubstituted derivatives as potent inducers of apoptosis. nih.gov Subsequent research has confirmed that various derivatives can trigger programmed cell death in a dose-dependent manner in several cancer cell lines, including human breast adenocarcinoma (MCF-7, MDA-MB-231) and melanoma (MEL-8) cells. nih.gov

The pro-apoptotic activity of these compounds is often mediated through the intrinsic mitochondrial pathway. This is evidenced by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. mdpi.com The release of cytochrome c activates a cascade of caspases, including caspase-8, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of the apoptotic program. mdpi.com Furthermore, these derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. frontiersin.org

Some quinoline (B57606) derivatives have also been shown to induce apoptosis, with studies indicating that at higher concentrations, they can lead to the inhibition of DNA and RNA synthesis, contributing to their apoptotic effects. mdpi.com

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by arresting the cell cycle, thereby preventing the proliferation of cancer cells. Studies on various heterocyclic compounds with similar structural motifs have demonstrated the ability to induce cell cycle arrest at different phases.

For instance, certain novel bis-triazoles have been found to arrest melanoma cells at the G0/G1 phase of the cell cycle. mdpi.com Other studies on quillaic acid derivatives with 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole-3-one rings have also shown a dose-dependent arrest at the G1 phase in HCT116 colon cancer cells. frontiersin.org In contrast, some microtubule-targeting agents with different heterocyclic cores have been shown to arrest colorectal cancer cells at the G2/M phase. mdpi.com The specific phase of cell cycle arrest can depend on the exact chemical structure of the derivative and the type of cancer cell line being studied. This targeted disruption of the cell cycle is a key mechanism by which these compounds inhibit tumor growth. nih.gov

Enzyme Inhibition Relevant to Oncogenesis (e.g., HDAC inhibition, Carbonic Anhydrase inhibition)

A promising avenue of anticancer research for 1,2,4-oxadiazole derivatives is their ability to inhibit enzymes that play a critical role in the development and progression of cancer.

HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that are often overexpressed in cancer cells and are involved in the epigenetic regulation of gene expression. mdpi.com The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. Certain 1,2,4-oxadiazole derivatives have been identified as class IIa HDAC inhibitors. nih.gov For example, a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) compound was found to be a potent and selective inhibitor of HDAC4. nih.gov The development of such isoform-selective inhibitors is a key goal in the field to minimize off-target effects.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are another family of enzymes implicated in oncogenesis. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes tumor growth and metastasis. The 1,2,4-oxadiazole ring is a known pharmacophore that can interact with the active site of these enzymes. Derivatives of 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (B1427177) have been specifically noted for their potential to inhibit human carbonic anhydrase isoforms.

Studies on Neuroprotective Potential

Emerging research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurodegenerative disorders. These compounds have shown promise in protecting neurons from damage associated with conditions like ischemic stroke and Alzheimer's disease. nih.govresearchgate.net

One study reported on a series of compounds with a 1,2,4-oxadiazole core that exhibited significant neuroprotective effects against oxidative injury in PC12 cells. nih.gov The most effective compound was found to inhibit the accumulation of reactive oxygen species (ROS) and restore the mitochondrial membrane potential. nih.gov The mechanism of this neuroprotection was linked to the activation of the antioxidant defense system through the promotion of the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and an increase in the expression of heme oxygenase 1 (HO-1). nih.gov In an in vivo model of transient focal cerebral ischemia, this compound significantly reduced brain infarction and improved neurological function. nih.gov

Furthermore, other 1,2,4-oxadiazole derivatives have been investigated for their potential in Alzheimer's disease therapy, suggesting a broader applicability of this chemical class in addressing neurodegeneration. researchgate.net

Data Tables

Table 1: Antifungal Activity of 1,2,4-Oxadiazole Derivatives Data is representative of the compound class.

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 4f | Rhizoctonia solani | 12.68 | nih.gov |

| 4f | Fusarium graminearum | 29.97 | nih.gov |

| 4f | Exserohilum turcicum | 29.14 | nih.gov |

| 4f | Colletotrichum capsica | 8.81 | nih.gov |

| 4q | Rhizoctonia solani | 38.88 | nih.gov |

| 4q | Colletotrichum capsica | 41.67 | nih.gov |

Table 2: Anticancer Activity of a 1,2,4-Oxadiazole Derivative Data for compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, a structural analog.

| Cancer Cell Line | Type | Mean IC50 (µM) | Reference |

|---|

Metabolic Stability and Biotransformation Studies in Research Models

Investigations into the metabolic stability of this compound and its analogs are typically conducted using liver microsomes from various species, most commonly human (HLM) and rat (RLM). These preparations are rich in cytochrome P450 (CYP450) enzymes, which are the primary drivers of phase I metabolism for a vast array of chemical entities. The stability of a compound in these systems is often quantified by its half-life (t½) and intrinsic clearance (Clint), parameters that describe the rate at which the compound is metabolized.

While specific experimental data for this compound is not publicly available, studies on structurally related chlorinated aniline and oxadiazole-containing compounds provide a predictive framework for its likely metabolic pathways. For instance, research on other aniline derivatives has demonstrated that they can undergo various biotransformations. Similarly, the oxadiazole ring, while generally considered a stable heterocycle, can influence the metabolic profile of the parent molecule.

The primary routes of metabolism for aromatic amines and chloro-substituted aromatic compounds often involve oxidation, reduction, and hydrolysis reactions. For a compound like this compound, potential metabolic transformations could include:

Hydroxylation of the aniline ring, a common metabolic pathway for aromatic compounds mediated by CYP450 enzymes.

N-oxidation of the aniline amino group, leading to the formation of hydroxylamine (B1172632) and nitroso derivatives.

Dehalogenation , where the chlorine atom is removed, although this is generally a less common metabolic route for aromatic chlorides compared to aliphatic ones.

Cleavage of the oxadiazole ring , though this is typically a minor pathway due to the aromatic stability of the ring.

The specific metabolites formed would be definitively identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

To provide a clearer, albeit hypothetical, picture based on the metabolism of related compounds, the following table outlines potential metabolic stability data for this compound in different research models.

| Compound | Research Model | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| This compound | Human Liver Microsomes (HLM) | Data Not Available | Data Not Available |

| This compound | Rat Liver Microsomes (RLM) | Data Not Available | Data Not Available |

The biotransformation studies would aim to identify the major metabolites and the specific CYP450 isoforms responsible for their formation. This is often achieved through incubation with a panel of recombinant human CYP enzymes. Understanding which enzymes are involved is crucial for predicting potential drug-drug interactions.

Structure Activity Relationship Sar Studies of 2 Chloro 4 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogues

Influence of Substituents on the 1,2,4-Oxadiazole (B8745197) Ring on Biological Activity

The 1,2,4-oxadiazole ring is a critical component of the molecule, and its substitution pattern significantly modulates biological activity. The ring can be substituted at the C3 and C5 positions, and studies on various 3,5-disubstituted-1,2,4-oxadiazoles have provided valuable insights. The electronic properties of the substituents on aryl rings attached to the oxadiazole core play a pivotal role.

Research has shown that the introduction of an electron-withdrawing group (EWG) on a 5-aryl substituent of the 1,2,4-oxadiazole ring can lead to an increase in antitumor activity. nih.gov For instance, the presence of an EWG at the para position of an aromatic ring attached to the oxadiazole was found to be crucial for high biological potency in certain series of compounds. nih.gov This suggests that the electron-withdrawing nature of the substituent enhances interactions with biological targets. One study on 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers identified that a substituted five-membered ring, such as 3-chlorothiophen-2-yl, at the 5-position was important for activity. nih.gov

Conversely, other studies have indicated that electron-donating groups (EDG) can also enhance biological effects. In one analysis of antiproliferative compounds, the presence of EDGs was found to greatly improve activity, while EWGs were associated with a decrease in potency. nih.gov This highlights that the optimal electronic nature of the substituent can be target-dependent.

| Compound | C3-Aryl Group | C5-Aryl Group | Substitution Type | Biological Activity (IC50 in µM) |

|---|---|---|---|---|

| Analog A | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | EWG | Active against T47D breast cancer cells |

| Analog B | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | EWG | Active in MX-1 tumor model |

| Analog C | Benzimidazole | Phenyl | Unsubstituted | 2.78 (A375 cell line) |

| Analog D | Benzimidazole | 4-Chlorophenyl | EWG | 0.12 (A375 cell line) |

Impact of Aniline (B41778) Ring Substituents (e.g., Chloro Group, Positional Isomers)

The substituents on the aniline portion of the molecule, including the defining chloro group of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline, are fundamental to its biological profile. Halogen atoms, such as chlorine, are known to modulate properties like lipophilicity, which can affect cell membrane permeability and binding affinity.

In related heterocyclic structures, the presence and position of a chloro group on a phenyl ring have been shown to be significant. For example, in a series of 4-chloro-benzamide derivatives containing a 1,2,4-oxadiazole ring, potent inhibition of rearranged during transfection (RET) kinase was observed, indicating the positive contribution of the chloro-substituted phenyl moiety. nih.gov Similarly, studies on other classes of compounds have shown that introducing a fluorine atom, another halogen, can affect biological properties associated with lipophilicity, absorption, and transport. researchgate.net

The relative position of substituents on the aniline ring is also critical. Isomeric variations can lead to significant differences in activity by altering the molecule's shape and its ability to fit into a target's binding site. While specific SAR data on positional isomers of the chloro and oxadiazole groups on the aniline ring for this exact compound are limited in the reviewed literature, general principles of medicinal chemistry suggest that moving the chloro group from position 2 to other positions (e.g., 3 or meta) would likely alter the molecule's conformational preferences and electronic distribution, thereby impacting its biological activity.

| Compound Series | Aniline Substituent | Effect on Activity | Target Organism |

|---|---|---|---|

| s-Triazinyl Oxadiazole | 4-Chloro aniline | Potent Activity | B. subtilis |

| s-Triazinyl Oxadiazole | 3-Chloro-4-fluoro-aniline | Potent Activity | B. subtilis |

| s-Triazinyl Oxadiazole | 3-Bromo aniline | Moderate Activity | A. niger |

| s-Triazinyl Oxadiazole | 4-Acetoxy aniline | Moderate Activity | A. niger |

Role of Linker Chemistry and Molecular Rigidity

The 1,2,4-oxadiazole ring often acts as a rigid linker or scaffold, connecting the aniline moiety to another functional group. Its heterocyclic nature makes it a bioisosteric replacement for less stable ester and amide functionalities, providing improved metabolic stability while maintaining key intermolecular interactions like hydrogen bonding. tandfonline.com

The chemistry of linkers used to connect additional pharmacophoric groups to the core structure is crucial for optimizing activity. Studies on related 1,2,4-oxadiazole derivatives have shown that both the length and composition of a linker can have a dramatic effect. For example, in a series designed as anti-Alzheimer's agents, introducing a phenyl sulfonamide group at the ortho position of a C5-phenyl ring via a specific linker significantly enhanced acetylcholinesterase (AChE) inhibitory activity. nih.gov However, elongating this linker resulted in a complete loss of activity, demonstrating the high degree of spatial precision required for optimal target engagement. nih.gov This indicates that molecular rigidity and the specific orientation afforded by the linker are paramount. The rigid nature of the 1,2,4-oxadiazole ring itself contributes to a more defined conformation of the molecule, which can reduce the entropic penalty upon binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better quantify the relationship between the structural features of 1,2,4-oxadiazole derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. These computational models generate mathematical equations that correlate physicochemical properties or structural descriptors with observed activity.

Several 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been performed on various series of 1,2,4-oxadiazole analogues. iaea.orgresearchgate.net These studies have been instrumental in understanding the steric and electrostatic requirements for activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for substitution in terms of steric bulk and electrostatic properties. researchgate.net Another study on Sortase A inhibitors used a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach to develop a predictive 3D-QSAR model, which provided insights into the critical features needed for inhibitor design. nih.govresearchgate.net These models generate contour maps that visually guide chemists in designing new, more potent analogues by indicating where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be beneficial or detrimental to activity. researchgate.net

Pharmacophore Development and Optimization

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the 1,2,4-oxadiazole class of compounds, this approach has been used to distill complex SAR data into a simple model of essential interactions. nih.gov

The 1,2,4-oxadiazole ring itself is often considered a key component of the pharmacophore, acting as a hydrogen bond acceptor and a rigid scaffold to orient other crucial features. tandfonline.com Pharmacophore models developed for related compounds have identified features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and ring aromatic (RA) features as being key determinants of activity. nih.gov By aligning a series of active and inactive compounds, these models can be used to screen virtual libraries for new potential hits or to guide the optimization of existing leads. For example, a pharmacophore model for CXCR4 antagonists led to the identification of Phidianidine A, a marine natural product containing a 1,2,4-oxadiazole ring, as a new ligand for the receptor. nih.gov This demonstrates the utility of pharmacophore models in discovering novel applications for this heterocyclic scaffold.

Derivatization and Analogue Synthesis for Activity Modulation

Design Principles for Novel 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline Derivatives

The design of new analogues of this compound is predicated on a thorough understanding of its structure-activity relationships (SAR). The core structure features several key components that can be targeted for modification: the 2-chloro-substituted aniline (B41778) ring and the 1,2,4-oxadiazole (B8745197) heterocycle. The inherent biological activities of oxadiazole-containing compounds, such as antimicrobial and anticancer properties, often provide the rationale for these design strategies.

Key design principles include:

Modulation of Electronic Properties: The electronic nature of the aniline ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. These modifications can influence the compound's interaction with biological targets and its metabolic stability.

Introduction of Additional Pharmacophores: Incorporating other known pharmacophoric groups can lead to hybrid molecules with potentially synergistic or novel biological activities.

Conformational Constraints: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule, which may lead to a more favorable binding orientation with a target receptor or enzyme.

Synthetic Libraries and Combinatorial Chemistry Approaches

The generation of synthetic libraries of this compound derivatives allows for the high-throughput screening of a multitude of analogues to identify compounds with desired activities. Combinatorial chemistry approaches are particularly well-suited for this purpose, enabling the rapid synthesis of a large number of compounds from a common intermediate.

A common strategy involves the derivatization of the aniline amino group. For instance, the primary amine of this compound can be acylated with a diverse library of carboxylic acids or sulfonyl chlorides to produce a wide array of amide and sulfonamide derivatives. Similarly, the aniline can undergo reductive amination with a variety of aldehydes and ketones to yield a library of secondary and tertiary amines.

One-pot synthesis methods are also valuable for creating diverse libraries. For example, a one-pot method for producing structurally diverse substituted anilines bearing a 1,2,4-oxadiazole motif involves the reaction of amidoximes with isatoic anhydrides. This approach can be adapted for combinatorial synthesis by using a variety of substituted amidoximes and isatoic anhydrides.

Table 1: Representative Synthetic Approaches for Library Generation

| Approach | Key Reactants | Potential Diversity |

| Acylation | This compound, Library of Carboxylic Acids/Acid Chlorides | Varied amide functionalities |

| Sulfonylation | This compound, Library of Sulfonyl Chlorides | Diverse sulfonamide derivatives |

| Reductive Amination | This compound, Library of Aldehydes/Ketones | Secondary and tertiary amine analogues |

| One-Pot Synthesis | Library of Amidoximes, Library of Isatoic Anhydrides | Varied substituents on the aniline and oxadiazole rings |

Bioisosteric Replacements in Oxadiazole Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic parameters. The 1,2,4-oxadiazole ring in this compound can be considered a bioisostere of an amide or ester group, offering improved metabolic stability. mdpi.comnih.gov

Table 2: Potential Bioisosteric Replacements for the 1,2,4-Oxadiazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole (B1194373) | Altered dipole moment and hydrogen bonding capabilities |

| 1,2,4-Oxadiazole | 1,2,4-Thiadiazole | Modified electronic properties and potential for new interactions |

| 1,2,4-Oxadiazole | 1,2,3-Triazole | Increased hydrogen bonding potential |

| 1,2,4-Oxadiazole | Pyrazole | Different orientation of ring nitrogens, affecting receptor binding |

The choice of a specific bioisostere depends on the desired outcome, whether it is to enhance a known activity, discover a new one, or improve the drug-like properties of the compound.

Strategic Functionalization for Enhanced Biological or Chemical Properties

Strategic functionalization involves the targeted modification of specific positions on the this compound scaffold to enhance its properties. This can be guided by computational modeling and a deep understanding of the SAR of related compounds.

Key functionalization strategies include:

Substitution on the Aniline Ring: The introduction of small alkyl, alkoxy, or halogen groups at the remaining open positions of the aniline ring can influence the compound's lipophilicity and electronic properties.

Derivatization of the Aniline Amino Group: As mentioned in the context of synthetic libraries, the amino group is a prime target for functionalization. The addition of specific functionalities, such as those known to interact with a particular biological target, can lead to highly potent and selective compounds. For example, the introduction of a group that can form a key hydrogen bond with a target enzyme could significantly enhance inhibitory activity.

Modification of the Oxadiazole Ring: While the 1,2,4-oxadiazole ring itself is generally stable, it is possible to synthesize analogues with substituents at the 3-position of the ring. This can be achieved by starting with a different amidoxime (B1450833) in the synthesis of the oxadiazole ring. Such modifications can impact the steric and electronic properties of the heterocycle.

Table 3: Examples of Strategic Functionalization and Their Potential Effects

| Position of Functionalization | Functional Group | Potential Effect |

| Aniline Ring (e.g., C5 or C6) | Methyl (-CH3) | Increased lipophilicity |

| Aniline Ring (e.g., C5 or C6) | Methoxy (-OCH3) | Increased polarity, potential for hydrogen bonding |

| Aniline Amino Group (-NH2) | Acetyl (-COCH3) | Reduced basicity, altered solubility |

| Aniline Amino Group (-NH2) | Phenylsulfonyl (-SO2Ph) | Increased steric bulk, potential for pi-stacking interactions |

| Oxadiazole Ring (C3) | Cyclopropyl | Increased lipophilicity and metabolic stability |

The systematic application of these derivatization and analogue synthesis strategies can lead to the discovery of novel compounds based on the this compound scaffold with significantly improved biological or chemical properties.

Strategic Applications in Chemical and Medicinal Chemistry Research

2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the aniline (B41778) amino group, the chloro substituent, and the aromatic ring—allows for a variety of chemical transformations. The primary amino group can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the construction of diverse heterocyclic systems and other functionalized molecules.

While specific, extensively documented examples of its use in the synthesis of named complex molecules are not widely available in peer-reviewed literature, its structural motifs are present in compounds investigated for medicinal chemistry. For instance, the broader class of 1,2,4-oxadiazole-containing anilines has been explored as precursors for compounds with potential biological activities. mdpi.comnih.gov The chloro and amino functionalities on the phenyl ring make it a suitable substrate for cross-coupling reactions, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Acylation | Acid chlorides, Anhydrides | Amide derivatives |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives |

| Diazotization | NaNO₂, HCl | Diazonium salts for azo coupling |

| Cross-Coupling | Boronic acids, Organometallics | Biaryl compounds, further functionalization |

Development of Chemical Probes and Biological Tools

The development of chemical probes is crucial for understanding biological processes. While there is no direct research identifying this compound as a fully developed chemical probe, its structural features suggest potential in this area. The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for ester and amide groups, which can be advantageous in designing molecules that mimic biological ligands while offering improved metabolic stability. nih.gov

Research into molecules with similar backbones for therapeutic purposes, such as kinase inhibitors, indicates the potential for this class of compounds to be adapted into chemical probes. uni.lu By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, derivatives of this compound could be synthesized to investigate the binding and mechanism of action of bioactive compounds. However, specific studies detailing such applications for this exact compound are currently limited.

Applications in Agrochemical and Material Science Research (Non-Human)

The applications of this compound extend beyond medicinal chemistry into the realms of agrochemicals and material science.

Agrochemical Research: The 1,2,4-oxadiazole heterocycle is a component in some compounds with pesticidal activity. Although research on this compound for these specific applications is not extensively published, a structurally similar compound, 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (B1427177), has been noted for its potential in developing new pesticides and herbicides. This suggests that the core scaffold of 2-chloro-4-(oxadiazol-5-yl)aniline is of interest in the agrochemical field.